molecular formula C20H27O4P B040107 Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester CAS No. 65652-41-7

Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester

Cat. No.: B040107
CAS No.: 65652-41-7
M. Wt: 362.399741
InChI Key: UQRSMZHDWDMLDH-UHFFFAOYSA-N
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Description

Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester (CAS 65652-41-7), also known as di-tert-butylphenyl phenyl phosphate (DBPP), is an organophosphate ester with the molecular formula C₂₀H₂₇O₄P and a molecular weight of 362.4 g/mol . Its structure features two bulky tert-butylphenyl groups and one phenyl group attached to a central phosphate moiety (Figure 1). Key properties include:

  • Boiling point: 482.9°C
  • Density: 1.12 g/cm³
  • Flash point: 259°C
  • Refractive index: 1.548 .

DBPP is classified under "Others" in chemical databases and is primarily used in industrial applications, such as flame retardants, plasticizers, or stabilizers due to its thermal stability .

Properties

IUPAC Name

bis(2-tert-butylphenyl) phenyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31O4P/c1-25(2,3)21-16-10-12-18-23(21)29-31(27,28-20-14-8-7-9-15-20)30-24-19-13-11-17-22(24)26(4,5)6/h7-19H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRSMZHDWDMLDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70891245
Record name Bis(2-tert-butylphenyl) phenyl phosphate
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Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester
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CAS No.

65652-41-7, 261948-88-3
Record name Bis(t-butylphenyl) phenyl phosphate
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Record name Bis(o-tert-butylphenyl) phenyl phosphate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester
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Record name Bis(2-tert-butylphenyl) phenyl phosphate
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Record name Di-tert-butylphenyl phenyl phosphate
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Record name BIS(O-TERT-BUTYLPHENYL) PHENYL PHOSPHATE
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Record name BIS(T-BUTYLPHENYL) PHENYL PHOSPHATE
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Preparation Methods

Phosphorylating Agents

The choice of phosphorylating agent critically influences yield and selectivity:

AgentReaction Temp (°C)Byproduct ManagementYield Range (%)
Phosphorus oxychloride (POCl₃)180–220HCl scrubbing65–78
Polyphosphoric acid150–190Water removal58–70
Phosphorus pentoxide (P₂O₅)200–230Excess reagent reflux72–85

Phosphorus oxychloride is favored for its reactivity, though it necessitates stringent control of stoichiometry to avoid di-ester formation.

Phenolic Substrates

  • 4-tert-Butylphenol : Serves as the primary alcohol component.

  • Co-solvents : Toluene or xylene are used to dissolve phenolic substrates and facilitate azeotropic water removal.

Stepwise Synthesis Procedure

Direct Phosphorylation with POCl₃

Step 1 : Charge a reactor with 4-tert-butylphenol (2.2 equiv) and POCl₃ (1.0 equiv) under nitrogen.
Step 2 : Gradually heat to 185°C over 2 hrs, maintaining agitation. HCl evolution is monitored via gas absorption.
Step 3 : After 6–8 hrs, cool to 80°C and add deionized water to hydrolyze residual POCl₃.
Step 4 : Neutralize with aqueous NaHCO₃, isolate the organic layer, and purify via vacuum distillation.

Critical Parameters :

  • Molar ratio : Excess phenol (≥2:1) ensures complete conversion of POCl₃.

  • Temperature profile : Rapid heating above 150°C minimizes oligomerization.

Optimization of Reaction Conditions

Temperature and Catalysis

Non-catalytic methods dominate industrial production to avoid contamination. Trials demonstrate:

  • 180–200°C : Optimal for balancing reaction rate and byproduct suppression.

  • >230°C : Leads to decomposition of tert-butyl groups, reducing yield by 15–20%.

Solvent Systems

  • Xylene : Enhances miscibility of phenolic and phosphorylating agents.

  • Solvent-free : Achieves higher yields (78–82%) but requires precise temperature control.

Analytical Characterization

Post-synthesis validation employs:

  • ³¹P NMR : Confirms phosphate ester formation (δ = −2.5 to −4.0 ppm).

  • HPLC-MS : Detects residual phenol (<0.5% w/w).

  • FT-IR : Peaks at 1250 cm⁻¹ (P=O) and 1020 cm⁻¹ (P-O-C aryl).

Comparative Analysis with Analogous Esters

PropertyBis[(tert-butyl)phenyl] Phenyl EsterTriphenyl PhosphateIsodecyl Diphenyl Phosphate
Thermal Stability (°C)280–310220–250260–290
Hydrolytic ResistanceHighModerateLow
Synthetic Yield (%)72–8588–9265–75

The tert-butyl groups confer enhanced thermal stability but complicate synthesis due to steric hindrance during phosphorylation.

Industrial-Scale Production Considerations

  • Continuous-flow reactors : Reduce reaction time by 40% compared to batch processes.

  • Waste management : HCl byproducts are neutralized with NaOH, generating NaCl for disposal.

  • Purity standards : Industrial grades require ≥95% purity, achieved via fractional crystallization .

Chemical Reactions Analysis

Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

    Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and the corresponding phenols.

Common reagents used in these reactions include oxidizing agents, nucleophiles, and water. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester involves its interaction with molecular targets such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

DBPP belongs to a broader class of aryl phosphate esters. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
DBPP 65652-41-7 C₂₀H₂₇O₄P 362.4 2 tert-butylphenyl, 1 phenyl Flame retardants, plasticizers
Tris(p-tert-butylphenyl) phosphate (TBPP) 78-33-1 C₃₀H₃₉O₄P 494.6 3 tert-butylphenyl Polymer stabilizers
Isopropylphenyl diphenyl phosphate 64532-94-1 C₂₁H₂₃O₄P 370.4 1 isopropylphenyl, 2 phenyl Lubricant additives
Bis[4-(1,1-dimethylethyl)phenyl] phenyl ester 115-87-7 C₂₆H₃₁O₄P 438.5 2 para-tert-butylphenyl, 1 phenyl Plasticizers

Key Observations :

  • Steric Effects : DBPP’s tert-butyl groups enhance thermal stability compared to isopropyl-substituted analogs (e.g., isopropylphenyl diphenyl phosphate), but reduce solubility in polar solvents .
  • Molecular Weight : TBPP, with three tert-butyl groups, has a higher molecular weight (494.6 g/mol) and is more effective as a polymer stabilizer .

Functional and Regulatory Differences

Table 2: Regulatory and Functional Comparison
Compound Regulatory Status Stability Toxicity Data Availability
DBPP Declarable under EU regulations High thermal Limited
TBPP No specific restrictions Very high Moderate
Isopropylphenyl diphenyl phosphate Restricted in cosmetics Moderate Well-studied

Functional Insights :

  • DBPP vs. TBPP : TBPP’s additional tert-butyl group improves UV stability, making it suitable for outdoor polymer applications .
  • DBPP vs. Isopropylphenyl Analogs : Isopropylphenyl diphenyl phosphate is more lipophilic, favoring use in lubricants, but faces stricter regulatory limits due to bioaccumulation risks .

Degradation and Environmental Impact

  • DBPP: Limited data exist, but tert-butyl groups may resist hydrolysis, leading to environmental persistence .
  • Comparison with DEBT () : Unlike DEBT (a triazine-based UV filter), DBPP lacks amide linkages, reducing biodegradability.

Research Findings and Data Gaps

  • Thermal Stability : DBPP’s decomposition temperature (~480°C) exceeds many analogs, making it suitable for high-temperature plastics .
  • Toxicity : Structural analogs like triphenyl phosphate exhibit endocrine-disrupting effects, but DBPP-specific studies are lacking .

Biological Activity

Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester, also known as bis(4-tert-butylphenyl) phenyl phosphate, is an organic compound with significant biological activity. This article explores its interactions with biological systems, potential therapeutic applications, and safety assessments based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C26H31O4P
  • Molecular Weight : Approximately 438.5 g/mol
  • Structure : The compound features a phosphoric acid backbone with two tert-butylphenyl groups, which contribute to its unique chemical properties and applications in various fields, including plastics and pharmaceuticals.

Biological Activity

Research indicates that this compound interacts with various biomolecules, potentially modulating enzyme activity and influencing biochemical pathways. Key findings include:

  • Enzyme Interaction : The compound may bind to active sites of enzymes or induce conformational changes in target proteins, affecting their function and metabolic pathways.
  • Therapeutic Potential : Investigations into the compound's pharmacological properties suggest it could have applications in drug development, particularly in modulating biological responses.

The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest:

  • Binding Interactions : The compound may interact with specific receptors or enzymes within cellular pathways.
  • Influence on Metabolism : By modulating enzyme activity, it could potentially alter metabolic processes within cells.

Safety and Toxicological Assessments

Safety evaluations are crucial for understanding the potential risks associated with the compound. Notable assessments include:

  • EFSA Risk Assessment : The European Food Safety Authority (EFSA) reviewed similar phosphoric acid esters and concluded that there is no significant safety concern for consumers when the migration of these substances does not exceed specific thresholds in food contact materials .
  • Environmental Impact : Studies indicate that phosphoric acid esters generally score low in hazard assessments but require careful consideration regarding their environmental persistence and bioaccumulation potential .

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared to similar compounds:

Compound NameMolecular FormulaUnique Features
Bis(tert-butylphenyl) phenyl phosphateC26H31O4PSimilar plasticizing properties; different steric effects
Di-tert-butylphenol phosphateC20H27O4PLower molecular weight; different functional groups
Phenol phosphate derivativesVariedBroad category; varying biological activities

This comparison highlights how the specific combination of functional groups in this compound confers distinct chemical and physical properties suitable for various applications.

Q & A

Q. What are the optimal synthetic routes for preparing phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester, and how can reaction efficiency be validated?

The compound is typically synthesized via esterification of substituted phenols with phosphoryl chloride derivatives. A stepwise approach involves reacting bis(4-tert-butylphenyl)phosphorochloridate with phenol under inert conditions (e.g., nitrogen atmosphere) at 80–100°C for 12–24 hours. Reaction progress can be monitored via thin-layer chromatography (TLC) or 31{}^{31}P NMR spectroscopy to track phosphate ester formation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>98%). Structural validation requires FT-IR (P=O stretch at ~1250–1300 cm⁻¹) and high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak at m/z 354.3362 (C₂₀H₁₉O₄P) .

Q. How can the compound’s thermal stability and decomposition pathways be characterized for applications in polymer matrices?

Thermogravimetric analysis (TGA) under nitrogen/air atmospheres (heating rate: 10°C/min) reveals decomposition onset temperatures and residue profiles. Differential scanning calorimetry (DSC) identifies phase transitions (e.g., glass transition or melting points). Coupling TGA with gas chromatography-mass spectrometry (GC-MS) identifies volatile decomposition products (e.g., tert-butylphenol fragments). For polymer compatibility, blend the compound into epoxy or polycarbonate matrices and assess flame retardancy via limiting oxygen index (LOI) and UL-94 vertical burning tests .

Advanced Research Questions

Q. What analytical methods resolve contradictions in reported flame-retardant efficacy between structurally similar aryl phosphate esters?

Comparative studies require standardized testing (e.g., cone calorimetry at 50 kW/m² heat flux) to measure peak heat release rate (pHRR) and total smoke production. Nuclear magnetic resonance (NMR) and X-ray crystallography differentiate steric and electronic effects of substituents (e.g., tert-butyl vs. methyl groups) on flame inhibition. For example, bulky tert-butyl groups in this compound may reduce volatilization, enhancing gas-phase radical quenching compared to methyl-substituted analogs .

Q. How does the compound interact with transition-metal catalysts in polymerization systems, and what side reactions occur?

Investigate via 31{}^{31}P NMR titration experiments with catalysts like zinc stearate or titanium alkoxides. Phosphorus coordination to metals can deactivate catalysts, altering polymerization kinetics (e.g., reduced polycarbonate molecular weight). Accelerated aging studies (80°C, 70% humidity) combined with inductively coupled plasma mass spectrometry (ICP-MS) quantify metal leaching. Mitigation strategies include adding chelating agents (e.g., hindered phenols) to stabilize the catalyst-phosphorus interface .

Q. What advanced separation techniques isolate trace degradation products of this compound in environmental matrices?

Solid-phase extraction (SPE) with C18 cartridges concentrates aqueous samples, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a reverse-phase C18 column (2.1 × 100 mm, 1.7 µm). Electrospray ionization (ESI) in negative mode enhances detection of phosphorylated fragments. Quantify degradation products (e.g., bis(tert-butylphenyl) phosphate) using isotope-labeled internal standards (e.g., deuterated analogs) to correct matrix effects .

Methodological Considerations

  • Structural Confirmation : Single-crystal X-ray diffraction is ideal for resolving steric hindrance from tert-butyl groups. Computational modeling (DFT at B3LYP/6-311+G(d,p)) predicts bond angles and torsional strain .
  • Ecotoxicology Screening : Use Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) to evaluate environmental risks. Correlate results with logP values (estimated via HPLC retention times) to predict bioaccumulation potential .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester
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